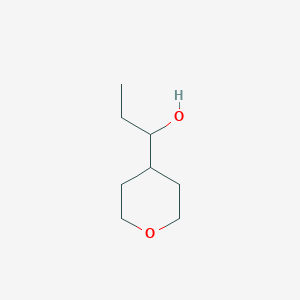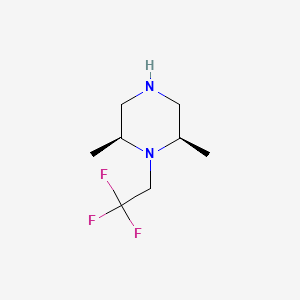
Ethyl 6-Morpholinoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-Morpholinoquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This unique structure imparts significant biological and chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Morpholinoquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process is usually catalyzed by bases or acids and can be carried out under reflux conditions in an alcoholic solution or organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction is monitored using techniques such as TLC (Thin Layer Chromatography) and the final product is purified using methods like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Morpholinoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 6-Morpholinoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-Morpholinoquinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The morpholine ring enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The compound can also inhibit enzymes involved in critical biological pathways, contributing to its antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 2,4-dimethylquinoline-3-carboxylate
- 2-chloroquinoline-3-carbaldehyde
Uniqueness
Ethyl 6-Morpholinoquinoline-3-carboxylate stands out due to the presence of the morpholine ring, which imparts unique solubility and bioavailability properties. This makes it more effective in biological applications compared to other quinoline derivatives .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and chemical properties make it a valuable tool in research and development.
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
ethyl 6-morpholin-4-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-16(19)13-9-12-10-14(3-4-15(12)17-11-13)18-5-7-20-8-6-18/h3-4,9-11H,2,5-8H2,1H3 |
InChI Key |
PFQWNVBNCDNTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


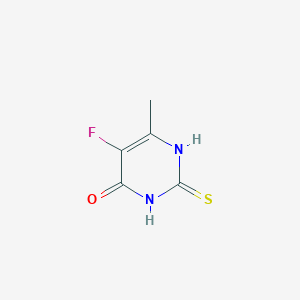

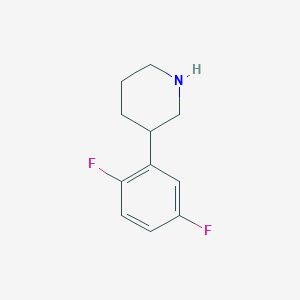
![3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11722483.png)

![N-tert-butyl-N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B11722502.png)
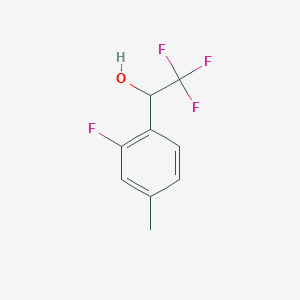
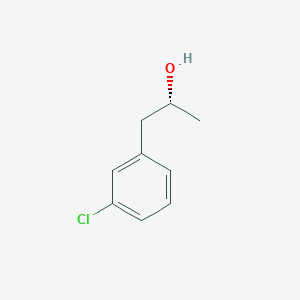
![2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B11722522.png)
![[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B11722527.png)
![3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine](/img/structure/B11722551.png)
